methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 524679-92-3
VCID: VC4385674
InChI: InChI=1S/C24H25N3O5S2/c1-26-14-13-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)16-9-11-18(12-10-16)34(30,31)27(2)17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,25,28)
SMILES: CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6

methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS No.: 524679-92-3

Cat. No.: VC4385674

Molecular Formula: C24H25N3O5S2

Molecular Weight: 499.6

* For research use only. Not for human or veterinary use.

methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 524679-92-3

Specification

CAS No. 524679-92-3
Molecular Formula C24H25N3O5S2
Molecular Weight 499.6
IUPAC Name methyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C24H25N3O5S2/c1-26-14-13-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)16-9-11-18(12-10-16)34(30,31)27(2)17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,25,28)
Standard InChI Key WPYVHJLTRNSAKW-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, reflects its intricate architecture . Key structural features include:

  • A 4,5,6,7-tetrahydrothieno[2,3-c]pyridine ring system, which combines a thiophene ring fused to a partially saturated pyridine.

  • A 6-methyl substituent on the tetrahydrothienopyridine core.

  • A 3-carboxylate methyl ester group.

  • A 2-benzamido substituent linked to a 4-(N-methyl-N-phenylsulfamoyl)phenyl group.

The molecular formula is C₂₄H₂₅N₃O₅S₂, with a molecular weight of 499.6 g/mol. The hydrochloride salt form (CAS: 1217036-57-1) has a molecular formula of C₂₄H₂₆ClN₃O₅S₂ and a molecular weight of 536.06 g/mol .

Synthesis and Synthetic Routes

Core Ring Formation

The tetrahydrothieno[2,3-c]pyridine scaffold is typically synthesized via Gewald reactions or Pictet-Spengler cyclizations . For example:

  • Gewald Reaction: Ethyl 4-oxo-piperidine-1-carboxylate reacts with ethyl cyanoacetate and sulfur to form diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6-dicarboxylate .

  • Functionalization: Chloroacetyl chloride introduces reactive sites for subsequent nucleophilic substitutions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₄H₂₅N₃O₅S₂
Molecular Weight499.6 g/mol
SolubilityLow aqueous solubility; soluble in DMSO
LogP~3.2 (predicted)
Melting PointNot reported

The sulfonamide and benzamide groups contribute to its hydrophobicity, while the tertiary amine in the tetrahydrothienopyridine ring may enhance membrane permeability .

Pharmacological Activity

Enzyme Inhibition

  • LIM Kinase (LIMK) Inhibition: Structural analogs of this compound exhibit potent LIMK1/2 inhibition (IC₅₀ < 30 nM), making them candidates for treating metastatic cancers and neurological disorders .

  • Selectivity: The N-phenylsulfamoyl group minimizes off-target interactions, as demonstrated by kinome-wide selectivity assays .

Analytical Characterization

TechniqueKey FindingsSource
¹H/¹³C NMRConfirms substituent positions and stereochemistry
HRMSValidates molecular formula (m/z: 500.1 [M+H]⁺)
FT-IRPeaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifications at the 6-methyl and sulfonamide positions are being explored to improve potency and pharmacokinetics .

  • CNS Penetration: The compound’s ability to cross the blood-brain barrier is under investigation for neurodegenerative disease applications .

Industrial Synthesis

  • Scale-Up Challenges: Low yields in Pictet-Spengler cyclizations necessitate alternative routes, such as flow chemistry .

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